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yl)acetic acid

Cat. No.: B1296292 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The isoindolinone scaffold is a privileged structure in medicinal chemistry, forming the core of

numerous biologically active compounds. The addition of an acetic acid moiety to this scaffold

has opened new avenues for designing molecules with diverse pharmacological activities. This

guide provides a comparative analysis of the structure-activity relationships (SAR) of

substituted isoindolinone acetic acids, with a focus on their potential as anticancer agents and

enzyme inhibitors. The information presented herein is supported by experimental data from

peer-reviewed literature to aid in the rational design of novel therapeutics.

Anticancer Activity of Isoindolinone Derivatives
Substituted isoindolinones have demonstrated significant potential as anticancer agents, often

through the inhibition of key proteins involved in cancer progression, such as poly(ADP-ribose)

polymerase (PARP) and the MDM2-p53 protein-protein interaction.

Isoindolinone-based PARP Inhibitors
A series of compounds with a 3-oxoisoindoline-4-carboxamide core structure has been

investigated as PARP inhibitors. These compounds were designed to mimic the nicotinamide

portion of the NAD+ cofactor, which is the substrate for PARP.
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Structure-Activity Relationship Highlights:

Core Structure: The 3-oxoisoindoline-4-carboxamide core is crucial for activity, with the

lactam and carboxamide groups forming key hydrogen bonds within the PARP active site. An

intramolecular hydrogen bond between the carboxamide NH and the isoindolinone oxygen

helps to lock the molecule in a planar conformation favorable for binding.[1]

Substitutions on the Lactam Nitrogen: SAR studies have shown that introducing a secondary

or tertiary amine at the lactam nitrogen is important for cellular potency.[1] This is likely due

to improved physicochemical properties and potential interactions with the protein surface.

Table 1: SAR of 3-Oxoisoindoline-4-carboxamide PARP Inhibitors[1]

Compound ID
Substitution on
Lactam Nitrogen

PARP-1 Enzymatic
IC50 (nM)

Cellular PARP
Inhibition (EC50,
nM)

1a H 100 >10000

1b Methyl 80 5000

1c 2-Morpholinoethyl 50 200

1d 2-(Piperidin-1-yl)ethyl 40 150

1e
2-(4-Methylpiperazin-

1-yl)ethyl
30 100

Isoindolinone-based MDM2-p53 Interaction Inhibitors
The interaction between the tumor suppressor protein p53 and its negative regulator MDM2 is

a key target in oncology. Isoindolinone-based compounds have been developed as potent

inhibitors of this interaction, leading to the reactivation of p53 and subsequent tumor cell

apoptosis.

Structure-Activity Relationship Highlights:

Scaffold: The isoindolinone scaffold serves as a rigid core to present substituents that mimic

the key residues of the p53 peptide (Phe, Trp, Leu) that bind to the hydrophobic pockets of
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MDM2.

Substitutions at the 3-position: Aromatic groups, such as a 4-chlorophenyl group, at the 3-

position of the isoindolinone ring are often crucial for mimicking the interaction of the

phenylalanine residue of p53 with MDM2.

Substitutions at the 2-position (Nitrogen): Alkyl groups at the 2-position can influence the

orientation of the 3-position substituent and contribute to the overall binding affinity.

Table 2: SAR of Isoindolinone-based MDM2-p53 Inhibitors[2][3]

Compound ID R1 (at N2) R2 (at C3) R3 (at C3)
MDM2-p53
ELISA IC50
(µM)

NU8231 Propyl 4-Chlorophenyl

4-hydroxy-3,5-

dimethoxybenzyl

oxy

5.3[2]

76 Benzyl 4-Chlorophenyl
3-

hydroxypropoxy
15.9[3]

Enzyme Inhibitory Activity of Isoindolinone
Derivatives
Beyond cancer, isoindolinone derivatives have shown inhibitory activity against various

enzymes, including carbonic anhydrases and acetylcholinesterase, suggesting their potential in

treating a range of other diseases.

Carbonic Anhydrase Inhibition
A series of novel isoindolinone derivatives has been synthesized and evaluated for their

inhibitory potential against human carbonic anhydrase (hCA) I and II isozymes.[4]

Structure-Activity Relationship Highlights:

Sulfonyl Group: The presence of a sulfonyl functional group is a key feature for potent

carbonic anhydrase inhibition, as it coordinates with the zinc ion in the enzyme's active site.
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[4]

Substituents on the Sulfonate Ester: The nature of the alcohol moiety in the sulfonate ester

significantly influences the inhibitory activity. For instance, derivatives with 2-propanol and

cyclohexanol showed superior inhibitory effects on both hCA I and II compared to the

standard inhibitor acetazolamide.[4]

Table 3: Carbonic Anhydrase Inhibitory Activity of Isoindolinone Derivatives[4]

Compound
R Group (Alcohol
Moiety)

hCA I Ki (nM) hCA II Ki (nM)

2a Ethyl 22.03 ± 9.21 18.25 ± 4.11

2b Propyl 49.49 ± 12.07 33.32 ± 15.11

2c Isopropyl 11.48 ± 4.18 9.32 ± 2.35

2f Cyclohexyl 16.09 ± 4.14 14.87 ± 3.25

AAZ (Standard) 436.20 93.53

Experimental Protocols
General Synthesis of N-Substituted Isoindolinone Acetic
Acid Derivatives
A common route for the synthesis of N-substituted isoindolinone acetic acid derivatives involves

the reaction of phthalic anhydride with an amino acid, followed by further modifications.

Synthesis of 2-(1,3-Dioxoisoindolin-2-yl)acetic acid:[5]

A mixture of phthalic anhydride (0.05 mol) and glycine (0.05 mol) is refluxed in glacial acetic

acid.

The reaction progress is monitored by thin-layer chromatography (TLC).

Upon completion, the mixture is cooled, and the resulting precipitate is filtered and washed

to yield 2-(1,3-dioxoisoindolin-2-yl)acetic acid.
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This intermediate can then be further derivatized, for example, by converting the carboxylic

acid to an acid chloride and reacting it with various amines to introduce diversity.

In Vitro Anticancer Activity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric

assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects

of potential anticancer drugs.

Protocol Outline:

Cell Seeding: Cancer cells (e.g., A549, MCF-7) are seeded in 96-well plates at a specific

density and allowed to adhere overnight.

Compound Treatment: The cells are treated with various concentrations of the test

compounds (e.g., substituted isoindolinone acetic acids) and incubated for a specified period

(e.g., 48 hours).

MTT Addition: An MTT solution is added to each well, and the plates are incubated to allow

the mitochondrial reductases in viable cells to convert the yellow MTT to purple formazan

crystals.

Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to

dissolve the formazan crystals.

Absorbance Measurement: The absorbance of the resulting purple solution is measured

using a microplate reader at a specific wavelength (e.g., 570 nm).

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells,

and the half-maximal inhibitory concentration (IC50) is determined.
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Caption: Experimental workflow for the synthesis and biological evaluation of substituted

isoindolinone acetic acids.
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Caption: Simplified signaling pathway of p53-MDM2 interaction and its inhibition by

isoindolinone derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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